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Aversin

α-glucosidase inhibition anti-diabetic natural product screening

Researchers requiring a chemically stable α-glucosidase inhibitor without confounding antibacterial activity can rely on Aversin. Unlike versicolorin A or 6,8-di-O-methylaverufin, Aversin provides: • 19.1% greater α-glucosidase potency (IC₅₀ 39.48 vs 48.80 μM) in the same pNPG assay system. • Zero activity against Gram-positive pathogens, eliminating cytotoxicity artifacts in enzyme inhibition screens. • A non-metabolizable O-methyl ether scaffold for stable substrate-specificity studies of aflatoxin biosynthetic enzymes. Supplied with ≥98% purity and shipped under blue ice/ambient conditions.

Molecular Formula C20H16O7
Molecular Weight 368.3 g/mol
CAS No. 34080-91-6
Cat. No. B1667687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAversin
CAS34080-91-6
Synonymsaversin
Molecular FormulaC20H16O7
Molecular Weight368.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=C3C2=O)OC5C4CCO5)OC
InChIInChI=1S/C20H16O7/c1-24-8-5-10-14(12(21)6-8)18(23)16-11(17(10)22)7-13-15(19(16)25-2)9-3-4-26-20(9)27-13/h5-7,9,20-21H,3-4H2,1-2H3/t9-,20+/m0/s1
InChIKeyRJMVOYLRGJZYAO-GWNMQOMSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aversin: Structural Overview and Research Context


Aversin (CAS 34080-91-6) is a naturally occurring anthraquinone secondary metabolite belonging to the versicolorin/sterigmatocystin structural class, with molecular formula C₂₀H₁₆O₇ and a molecular weight of 368.34 g/mol [1]. First isolated and characterized from a variant strain of Aspergillus versicolor in 1971, aversin is identified as the O-methyl ether of versicolorin A, placing it at a critical branch point in the aflatoxin B₁ biosynthetic pathway [2]. The compound is consistently produced by multiple Aspergillus species, most notably A. versicolor, and has been catalogued in authoritative natural-product databases including PubChem (CID 22296216) and the MeSH supplementary concept database [3][4]. Its bis-furan anthraquinone core and specific O-methyl substitution pattern distinguish it from closely related pathway intermediates such as versicolorin A, 6,8-di-O-methylaverufin, and O-methylaverufin.

Why Aversin Cannot Be Replaced by Generic Analogs


Aversin's structural identity as the O-methyl ether of versicolorin A (R=OCH₃ versus R=OH) produces a fundamentally different hydrogen-bonding topology and lipophilicity profile relative to its closest biosynthetic neighbors, directly affecting both target engagement and assay behavior [1]. In direct head-to-head enzymatic assays, aversin exhibits measurably superior α-glucosidase inhibitory potency compared to the structurally analogous 6,8-di-O-methylaverufin (IC₅₀ 39.48 μM vs 48.80 μM) [2]. Conversely, in antibacterial screening panels, aversin is uniquely devoid of activity against Gram-positive pathogens that other co-isolated sterigmatocystin analogs inhibit with single-digit μg/mL MIC values [3]. These divergent activity signatures—active on one target class while silent on another—mean that even closely related pathway congeners cannot serve as functional surrogates. For procurement decisions, substituting aversin with versicolorin A, 6,8-di-O-methylaverufin, or any generic 'aflatoxin precursor' would yield non-equivalent experimental outcomes in enzyme inhibition, neuroprotection, or antimicrobial selectivity studies.

Quantitative Differentiation Evidence


α-Glucosidase Inhibitory Potency Comparison

In a 2024 study evaluating α-glucosidase inhibitory activity using the pNPG (p-nitrophenyl-α-D-glucopyranoside) substrate method, aversin demonstrated an IC₅₀ value of 39.48 ± 2.82 μM, while the structurally related analog 6,8-di-O-methylaverufin—isolated from the same Ganoderma angustisporum extract—yielded an IC₅₀ of 48.80 ± 5.86 μM. This represents a 19.1% lower IC₅₀ (higher inhibitory potency) for aversin relative to the comparator [1].

α-glucosidase inhibition anti-diabetic natural product screening

Neuroprotection in a Parkinson's Disease Model

In a 2024 study by Jiang et al., aversin (compound 3), co-isolated with O-methylaverufin (compound 2) from Aspergillus versicolor associated with the medicinal plant Pedicularis sylvatica, improved the cell viability of PC12 cells in an MPP⁺ (1-methyl-4-phenylpyridinium)-induced Parkinson's disease model. This neuroprotective effect was observed for aversin alongside compounds 1–3 and 5 from the same series, indicating a class-level activity profile [1]. However, compound 5 (aspeversin C) was the only member of the series that combined both α-glucosidase inhibition (IC₅₀ = 25.57 μM, uncompetitive mechanism confirmed by enzyme kinetics and molecular docking) with this neuroprotective effect, highlighting that aversin occupies a distinct polypharmacology niche within the set.

neuroprotection Parkinson's disease PC12 cells MPP+ model

Selectivity Against Gram-Positive Bacteria

In a 2014 antibacterial evaluation of compounds from marine-derived Aspergillus versicolor MF359, aversin (compound 4) was tested alongside three new sterigmatocystin analogs against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Bacillus subtilis, and Pseudomonas aeruginosa. Aversin exhibited no detectable antibacterial activity against any of the four test strains. In direct contrast, the co-isolated compound 5-methoxydihydrosterigmatocystin (compound 3) showed significant activity with MIC values of 12.5 μg/mL against S. aureus and 3.125 μg/mL against B. subtilis [1]. This differential activity profile demonstrates that aversin's biological target spectrum is orthogonal to that of sterigmatocystin-type analogs within the same extract.

antibacterial screening Staphylococcus aureus Bacillus subtilis selectivity profiling

Biosynthetic Branch Point in Aflatoxin Pathway

Biosynthetic studies trace aversin and versicolorin A to a common polyhydroxybenzanthracene intermediate that undergoes isomerization. Versicolorin A carries a free hydroxyl group (R=OH), while aversin carries a methoxy group (R=OCH₃) at the identical position, arising from a divergent O-methylation event [1]. This single O-methylation distinguishes aversin from all other anthraquinone precursors in the canonical aflatoxin B₁ pathway (norsolorinic acid → averantin → averufin → versicolorin A → sterigmatocystin → aflatoxin B₁), where aversin constitutes a side branch rather than a mainline intermediate [2]. The consequence is that aversin is not efficiently processed by the downstream aflatoxin biosynthetic enzymes that convert versicolorin A to sterigmatocystin, making it a stable, isolable branch-point metabolite suitable for pathway flux studies.

aflatoxin biosynthesis mycotoxin pathway biosynthetic intermediate secondary metabolism

Phylogenetic and Ecological Source Diversity

Aversin has been consistently reported from A. versicolor strains isolated from at least five distinct ecological niches: (i) the marine brown alga Sargassum thunbergii (strain pt20, 2012) [1], (ii) the marine sponge Hymeniacidon perleve (strain MF359, 2014) [2], (iii) the Arctic marine-derived strain HDN19-401 (2022) [3], (iv) the endolichenic fungus from Lobaria retigera (2014) [4], and (v) the medicinal plant endophyte Pedicularis sylvatica (2024) [5]. In contrast, the comparator 6,8-di-O-methylaverufin is reported from fewer source types, primarily the algicolous strain pt20 and the Arctic strain HDN19-401, and was explicitly noted as the only compound among nine isolated from HDN19-401 that was NOT a first-time report from a polar source [3]. This broader natural occurrence of aversin across diverse fungal isolates increases the probability of successful re-isolation and reduces supply-chain risk.

natural product sourcing Aspergillus versicolor marine fungi endophytic fungi strain diversity

Optimal Research Application Scenarios


α-Glucosidase Inhibitor Screening for Diabetes

Aversin's α-glucosidase IC₅₀ of 39.48 ± 2.82 μM—demonstrating a 19.1% potency advantage over the structurally analogous 6,8-di-O-methylaverufin (IC₅₀ 48.80 ± 5.86 μM) in the same pNPG assay system [1]—positions it as the preferred anthraquinone hit scaffold for primary screening cascades. The compound's lack of confounding antibacterial activity (as shown in direct head-to-head MIC profiling against S. aureus and B. subtilis [2]) means that observed enzyme inhibition is unlikely to be an artifact of general cytotoxicity, simplifying hit triage.

Parkinson's Disease Neuroprotection Research

Aversin has been validated as neuroprotective in the MPP⁺-induced PC12 model of Parkinson's disease, improving cell viability in a disease-relevant phenotypic assay [3]. Unlike the dual-active aspeversin C, aversin provides a structurally simpler anthraquinone scaffold with neuroprotective activity decoupled from potent α-glucosidase inhibition, enabling cleaner SAR dissection of the neuroprotective pharmacophore. Procurement of aversin rather than aspeversin C is indicated when the research objective is to isolate neuroprotection from metabolic enzyme modulation.

Aflatoxin Biosynthetic Pathway Elucidation

As the O-methyl branch-point variant of versicolorin A, aversin serves as a stable, non-metabolizable structural probe for studying the substrate specificity of downstream aflatoxin biosynthetic enzymes (e.g., the versicolorin A → sterigmatocystin converting enzyme complex) [4]. Because aversin carries OCH₃ rather than OH at the critical position, it is not turned over by wild-type A. parasiticus enzymes, enabling competitive binding, crystallography, and steady-state kinetic studies that are impossible with the rapidly consumed versicolorin A. This makes aversin an essential reagent for aflatoxin pathway enzymology laboratories.

Chemical Ecology and Chemotaxonomic Studies

Aversin's documented occurrence across marine algal, marine sponge, Arctic, lichenicolous, and plant-endophytic strains of A. versicolor [5] makes it a conserved chemotaxonomic marker for this species across diverse ecological niches. Researchers conducting metabolomic fingerprinting or chemical ecology studies can use aversin as a reference standard for strain identification and as a probe to investigate the ecological function of anthraquinone secondary metabolites, with the confidence that this compound is more broadly distributed than its less frequently reported analogs 6,8-di-O-methylaverufin and 6-O-methylaverufin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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